molecular formula C16H19NO2 B1345443 2-(4-Hexylbenzoyl)oxazole CAS No. 898760-13-9

2-(4-Hexylbenzoyl)oxazole

Cat. No. B1345443
M. Wt: 257.33 g/mol
InChI Key: VEGGMCLDNBNKTL-UHFFFAOYSA-N
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Description

2-(4-Hexylbenzoyl)oxazole is a chemical compound with the CAS Number: 898760-13-9. Its molecular weight is 257.33 and its IUPAC name is (4-hexylphenyl) (1,3-oxazol-2-yl)methanone . It is a type of oxazole, which is a heterocyclic compound containing a five-membered aromatic ring with one oxygen atom, one nitrogen atom, and three carbon atoms .


Synthesis Analysis

The synthesis of oxazole derivatives has been a field of interest for many years due to their wide spectrum of biological activities . The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .


Molecular Structure Analysis

Oxazoles are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The structure of 2-(4-Hexylbenzoyl)oxazole contains 40 bonds in total, including 21 non-H bonds, 12 multiple bonds, 8 rotatable bonds, 1 double bond, and 11 aromatic bonds .


Chemical Reactions Analysis

Oxazoles undergo various reactions, including 1,2- and 1,4-cycloaddition, aromatic substitution, and nucleophilic addition leading to cleavage of the heterocyclic ring . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .

Scientific Research Applications

Antiprotozoal Activity

2-Amino-4-(p-substituted phenyl)-oxazole derivatives, closely related to 2-(4-Hexylbenzoyl)oxazole, have demonstrated significant antiprotozoal activity against pathogens like Giardia lamblia and Trichomonas vaginalis. Notably, a particular derivative, 2-amino-4-(p-benzoyloxyphenyl)-oxazole, exhibited more potent activity against Giardia lamblia than the standard drug metronidazole, suggesting its potential in treating protozoal infections (Carballo et al., 2017).

Cytochrome P450 Inhibition

Compounds related to 2-(4-Hexylbenzoyl)oxazole, specifically 1- and 2-substituted 1H-imidazoles and 2-substituted oxazoles, have been identified as potent inhibitors of cytochrome P450 enzymes CYP2A6 and CYP2A13. These enzymes are present in the respiratory tract, and their inhibition can have therapeutic implications. For instance, 1-substituted 1H-imidazoles bearing short chains showed IC50 values of about 2 μM (Chougnet et al., 2009).

Coordination Chemistry and Asymmetric Organic Syntheses

Oxazole ligands, closely related to 2-(4-Hexylbenzoyl)oxazole, have been utilized as chiral auxiliaries in transition metal-catalyzed asymmetric organic syntheses. These ligands offer several advantages including versatility in design, straightforward synthesis, and the ability to modulate chiral centers near donor atoms, thereby playing a crucial role in coordination chemistry (Gómez et al., 1999).

Medicinal Chemistry and Biological Activity

Oxazole compounds have been extensively studied for their ability to interact with various enzymes and receptors in biological systems. This interaction is facilitated by the nitrogen and oxygen atoms in the five-membered aromatic ring, making oxazoles versatile in displaying a wide range of biological activities. Numerous oxazole compounds have been employed as clinical drugs or drug candidates for treating various diseases, highlighting their potential and wide applicability as medicinal agents (Zhang et al., 2018).

Safety And Hazards

The safety data sheet for oxazole indicates that it is a highly flammable liquid and vapor. It can cause severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

Oxazole-based molecules have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry . The synthesis of oxazole-containing molecules utilizing the van Leusen oxazole synthesis is a promising area of research, aiming to discover potential oxazole-based medicinal compounds .

properties

IUPAC Name

(4-hexylphenyl)-(1,3-oxazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-2-3-4-5-6-13-7-9-14(10-8-13)15(18)16-17-11-12-19-16/h7-12H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGGMCLDNBNKTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C(=O)C2=NC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642095
Record name (4-Hexylphenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Hexylbenzoyl)oxazole

CAS RN

898760-13-9
Record name (4-Hexylphenyl)-2-oxazolylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898760-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Hexylphenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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